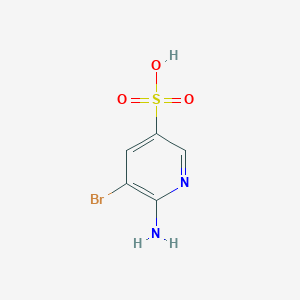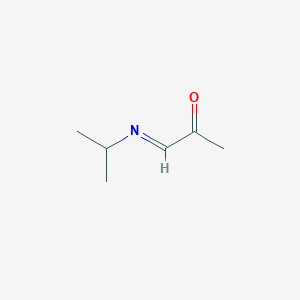
1-Propan-2-yliminopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propan-2-yliminopropan-2-one, also known as PIPK, is a chemical compound that belongs to the class of imines. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mechanism of Action
The mechanism of action of 1-Propan-2-yliminopropan-2-one is not fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the target enzyme. 1-Propan-2-yliminopropan-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
1-Propan-2-yliminopropan-2-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-Propan-2-yliminopropan-2-one can inhibit the growth of bacterial and fungal strains. 1-Propan-2-yliminopropan-2-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In animal studies, 1-Propan-2-yliminopropan-2-one has been shown to improve cognitive function and memory retention.
Advantages and Limitations for Lab Experiments
1-Propan-2-yliminopropan-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties can be easily modified to suit specific research needs. However, 1-Propan-2-yliminopropan-2-one has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 1-Propan-2-yliminopropan-2-one. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of neurodegenerative diseases. In materials science, the use of 1-Propan-2-yliminopropan-2-one as a building block for the synthesis of MOFs could be further explored. In catalysis, the development of new chiral catalysts based on 1-Propan-2-yliminopropan-2-one could be investigated. Furthermore, the mechanism of action of 1-Propan-2-yliminopropan-2-one needs to be further elucidated to fully understand its potential applications.
Synthesis Methods
The synthesis of 1-Propan-2-yliminopropan-2-one involves the reaction of 1,3-dimethyl-2-imidazolidinone with propargylamine under basic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield 1-Propan-2-yliminopropan-2-one. The purity of the product can be improved by recrystallization or column chromatography.
Scientific Research Applications
1-Propan-2-yliminopropan-2-one has shown promising results in various scientific research fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. 1-Propan-2-yliminopropan-2-one has also been studied for its antibacterial and antifungal properties. In materials science, 1-Propan-2-yliminopropan-2-one has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In catalysis, 1-Propan-2-yliminopropan-2-one has been used as a ligand for the synthesis of chiral catalysts.
properties
CAS RN |
104257-44-5 |
|---|---|
Product Name |
1-Propan-2-yliminopropan-2-one |
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-propan-2-yliminopropan-2-one |
InChI |
InChI=1S/C6H11NO/c1-5(2)7-4-6(3)8/h4-5H,1-3H3 |
InChI Key |
OCRUFPOAHLAWJA-UHFFFAOYSA-N |
SMILES |
CC(C)N=CC(=O)C |
Canonical SMILES |
CC(C)N=CC(=O)C |
synonyms |
2-Propanone, 1-[(1-methylethyl)imino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



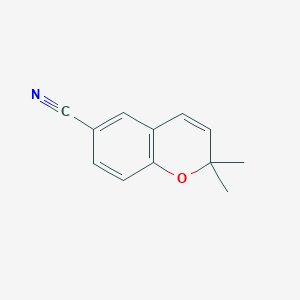
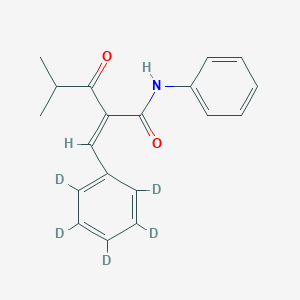
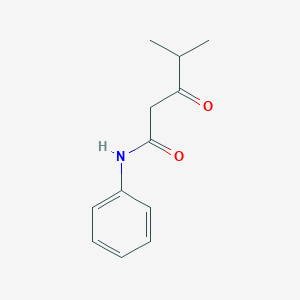
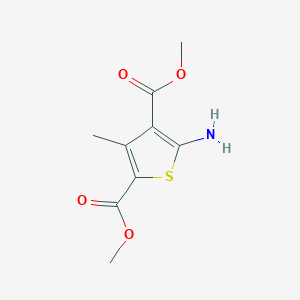
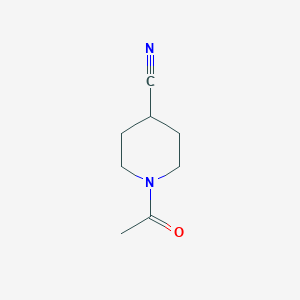
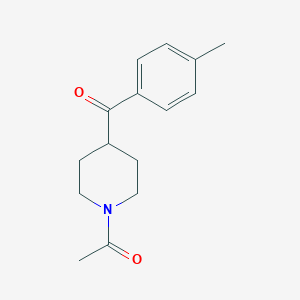
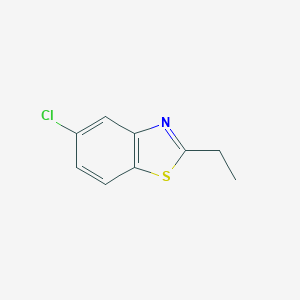
![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)
![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)
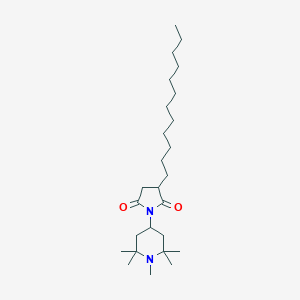
![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)

